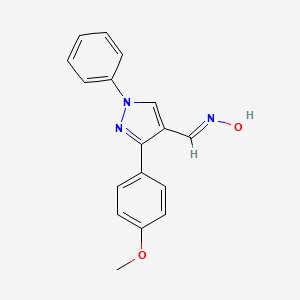

5-(苯氧甲基)-3-(2-噻吩基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxadiazole derivatives, including those with phenoxymethyl and thienyl substituents, are noted for their diverse applications and properties in the fields of chemistry and materials science. These compounds often exhibit unique chemical and physical properties due to their distinctive molecular structures.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the condensation of appropriate precursors, such as hydrazides and carboxylic acids, in the presence of cyclodehydrating agents. For instance, research on similar oxadiazole compounds involves various synthetic routes including direct cyclization and substitution reactions to introduce different substituents into the oxadiazole ring (Shi et al., 2001).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences the compound's electronic properties and reactivity. Structural characterization is often achieved through spectroscopic methods such as NMR, IR, and X-ray diffraction (Lakshmithendral et al., 2019).

Chemical Reactions and Properties

Oxadiazole derivatives engage in a range of chemical reactions, influenced by the electron-withdrawing nature of the oxadiazole ring. These reactions include nucleophilic substitution and electrophilic addition, allowing for further functionalization of the compound (Wet-osot et al., 2017).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and thermal stability, are closely tied to their molecular structure. The presence of phenoxymethyl and thienyl groups can affect these properties by altering the compound's polarity and steric hindrance (Aguilera et al., 1998).

Chemical Properties Analysis

Chemically, oxadiazole derivatives exhibit a range of activities, including antibacterial and antioxidant properties. The specific functional groups attached to the oxadiazole core play a significant role in determining these activities. For example, some oxadiazole derivatives have been found to show potent antibacterial activity against various bacterial strains (Kakanejadifard et al., 2013; 2014).

For detailed references, please consult the following sources:

科学研究应用

抗菌特性

研究表明,1,2,4-恶二唑衍生物表现出显著的抗菌活性。例如,源自 1,2,5-恶二唑的席夫碱化合物对革兰氏阳性菌和革兰氏阴性菌均具有活性,突出了它们作为抗菌剂的潜力 (Kakanejadifard 等,2013)。

抗炎和镇痛剂

一些 1,2,4-恶二唑衍生物已被发现是有效的抗炎和镇痛剂,在治疗炎症方面显示出前景,而不会引起胃溃疡,这是许多抗炎药的常见副作用。该类化合物在大鼠炎症模型中显示出疗效,表明其具有治疗应用潜力 (Mullican 等,1993)。

激动剂活性

已对苄基和苯氧亚甲基取代的恶二唑进行了研究,以了解它们对 β3 肾上腺素能受体的激动剂活性,这可能对抗肥胖治疗有益。这些化合物已显示出显着的口服生物利用度和选择性,使其成为进一步药物开发的潜在候选物 (Biftu 等,2000)。

缓蚀

1,3,4-恶二唑衍生物也因其在硫酸中对低碳钢的缓蚀性能而受到研究。这些化合物在钢表面形成一层保护层,防止腐蚀,因此在钢铁是常见材料的行业中发现了潜在的应用 (Ammal 等,2018)。

杀虫活性

已经合成了一些含有苯氧氟苯基基团的 1,3,4-恶二唑衍生物,并测试了其对农作物害虫的杀虫活性。尽管发现活性较低,但这为进一步的修饰和测试开辟了途径,以提高其效力 (Mohan 等,2004)。

抗氧化活性

对带有 2,6-二叔丁基苯酚部分的 1,3,4-恶二唑衍生物的研究揭示了显着的抗氧化活性。发现这些化合物具有自由基清除能力,表明它们在医疗和化妆品应用中作为抗氧化剂的潜力 (Shakir 等,2014)。

属性

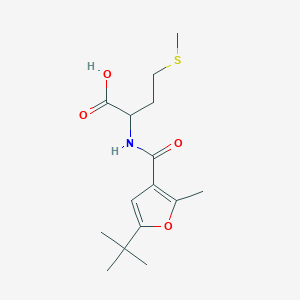

IUPAC Name |

5-(phenoxymethyl)-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-2-5-10(6-3-1)16-9-12-14-13(15-17-12)11-7-4-8-18-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPABDHZXOHEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)